Dipropan-2-yl L-glutamate

Description

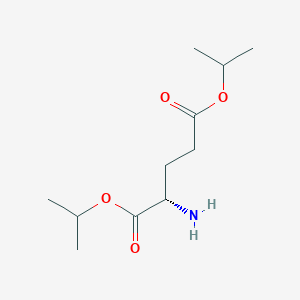

Dipropan-2-yl L-glutamate (CAS: N/A), also known as diisopropyl L-glutamate, is an ester derivative of L-glutamic acid. Structurally, it consists of the L-glutamate backbone with both α-carboxyl and γ-carboxyl groups esterified with propan-2-yl (isopropyl) groups (Figure 1).

Properties

CAS No. |

25975-47-7 |

|---|---|

Molecular Formula |

C11H21NO4 |

Molecular Weight |

231.29 g/mol |

IUPAC Name |

dipropan-2-yl (2S)-2-aminopentanedioate |

InChI |

InChI=1S/C11H21NO4/c1-7(2)15-10(13)6-5-9(12)11(14)16-8(3)4/h7-9H,5-6,12H2,1-4H3/t9-/m0/s1 |

InChI Key |

MULMBFBZGGMART-VIFPVBQESA-N |

Isomeric SMILES |

CC(C)OC(=O)CC[C@@H](C(=O)OC(C)C)N |

Canonical SMILES |

CC(C)OC(=O)CCC(C(=O)OC(C)C)N |

Origin of Product |

United States |

Chemical Reactions Analysis

Hydrolysis Reactions

Dipropan-2-yl L-glutamate undergoes hydrolysis to regenerate L-glutamic acid. This process can occur under acidic or enzymatic conditions:

-

Acidic Hydrolysis : Strong acids (e.g., HCl) break the ester bonds, yielding L-glutamic acid and isopropyl alcohol. This is evident in purification steps described in the patent, where hydrochloric acid removes unwanted byproducts .

-

Enzymatic Hydrolysis : While not explicitly studied for this compound, biocatalytic methods for related esters (e.g., benzyl glutamate) suggest that lipases or esterases could selectively cleave specific ester groups . For example, enzymes like PLE-4 have shown selectivity in hydrolyzing α- or γ-ester groups in dibenzyl glutamate .

Stereochemical Considerations

The L-configuration at the chiral center (Cα) is critical for biological activity. The SMILES notation CC(C)OC(=O)CC[C@@H](C(=O)OC(C)C)N confirms the S-configuration (L-form) . During synthesis, conditions must preserve this stereochemistry, as seen in methods that avoid racemization (e.g., controlled pH and temperature) .

Research Findings

-

Structure : The compound’s molecular formula (C₁₁H₂₁NO₄) and SMILES notation confirm its esterified structure .

-

Reactivity : Acidic hydrolysis is well-documented for related esters, making it a plausible pathway for this compound .

-

Enzymatic Potential : While not directly studied, biocatalytic methods for other glutamate derivatives suggest enzymatic hydrolysis could offer selective cleavage .

References L-glutamate oxidase Wikipedia entry. CN111807994A patent for L-glutamic acid derivative synthesis. PubChem CID 14145896 for this compound. Frontiers article on biocatalytic synthesis of α-benzyl L-glutamate.

Comparison with Similar Compounds

The following sections compare Dipropan-2-yl L-glutamate with structurally or functionally related compounds, including esters, stereoisomers, receptor ligands, and enzyme substrates.

Structural Analogs: Ester Derivatives of L-Glutamate

Key Findings :

- Esterification reduces polarity, altering solubility and membrane permeability. Methyl and benzyl esters exhibit competitive inhibition of L-glutamate transport, suggesting steric and electronic effects on binding .

- Bulkier esters (e.g., tert-butyl) may further impede interactions with transporters or enzymes, as seen in Di-tert-butyl L-glutamate’s use in synthetic chemistry to block undesired reactions .

Stereoisomers: D-Glutamate vs. L-Glutamate

Key Findings :

- D-Glutamate acts as a competitive inhibitor of L-glutamate transport, highlighting the stereospecificity of transporters like GBP (glutamate-binding protein) .

- Enzymes such as L-glutamate oxidase (LGOX) exhibit strict substrate specificity for the L-form due to active-site geometry .

Receptor-Binding Compounds: mGluR2 Antagonists

Key Findings :

- Receptor binding requires free carboxylate groups, which are esterified in this compound, rendering it inactive at glutamate receptors.

- Benzodiazepinones, despite structural dissimilarity, achieve high receptor affinity through optimized steric and electronic interactions .

Enzyme Substrates and Inhibitors

Key Findings :

Q & A

Basic: What are the standard analytical methods for quantifying Dipropan-2-yl L-glutamate in biological matrices, and how do they address sensitivity and specificity?

Answer:

The primary methods include enzymatic recycling assays using immobilized enzymes like L-glutamate dehydrogenase (GDH) and D-phenylglycine aminotransferase. These systems rely on fluorescence detection of NADH (ex = 340 nm, em = 460 nm) generated during L-glutamate oxidation. For example, microfluidic chips with porous flow channels (235 µm depth, 25 µm width) and Poros™ beads (20 µm particle size) enable detection in the 3.1–50.0 mM range with 91–108% recovery in the presence of competing amino acids . Electrochemical methods, such as carbon dioxide detection via L-glutamate decarboxylase, are also employed, leveraging substrate specificity and electrode surface properties for sensitivity .

Advanced: How can discrepancies in L-glutamate uptake kinetics between spheroplasts and reconstituted systems inform the design of transport mechanism studies?

Answer:

Spheroplasts exhibit low L-glutamate uptake (Kt = 1.2 mM) due to residual whole-cell contamination, which is inhibited by L-aspartate. Reconstitution with purified glutamate-binding proteins (GBP) increases uptake 10-fold, with reduced aspartate inhibition. This suggests GBP-dependent transport dominates in intact systems. Researchers should design experiments comparing competitive inhibition profiles (e.g., L-aspartate vs. glutamine) and use Scatchard plot analysis to quantify binding affinity (Kd(app) = 1.3 mM) and site occupancy (0.7 mol/mol protein). Such data clarify whether transport discrepancies arise from protein-lipid interactions or competing substrates .

Basic: What enzymatic pathways are critical for L-glutamate recycling in metabolic studies, and how are they stabilized for long-term assays?

Answer:

Key pathways involve GDH-mediated oxidation to 2-oxoglutarate and aminotransferase-driven amination. Enzyme immobilization on silicon microchips or polystyrene beads enhances stability. Storage in 20% glycerol and 0.5 mM EDTA (pH 7.0 phosphate buffer) preserves 72% activity for 15 days. Sequential injection analysis (SIA) automates bead introduction/removal, improving reproducibility (RSD = 3.3–6.6%) .

Advanced: How do kinetic parameters (Km, Vmax) of L-glutamate transporters change under pharmacological inhibition, and what methodological controls are essential?

Answer:

Tranexamic acid (TXA) at 30 µM reduces EAAT3 transporter Vmax by 21% (1.1 ± 0.1 µC vs. 1.4 ± 0.1 µC) without altering Km (12.7 ± 3.9 µM vs. 12.8 ± 3.8 µM), indicating non-competitive inhibition. Studies should include dose-response curves (3–1,000 µM TXA) and use L-glutamate EC50 (~27.2 µM) to standardize agonist concentrations. Oocyte membrane potential assays with modified Barth solution controls ensure baseline consistency .

Basic: What are the limitations of current biosensors for in vivo L-glutamate detection, and how are nanomaterials addressing these challenges?

Answer:

Traditional biosensors struggle with low spatial resolution and interference from cerebrospinal fluid components. Novel nanomaterial-based biosensors improve precision by using enzyme-coupled electrodes for real-time monitoring in rodent brain extracts. These sensors are validated in DAT-knockout rat strains to study pathological glutamate release, achieving sub-micromolar sensitivity .

Advanced: How can contradictory data on extrasynaptic L-glutamate regulation be resolved using system xc<sup>−</sup> and EAAT3 knockout models?

Answer:

Discrepancies arise from competing roles of system xc<sup>−</sup> (60–70% extrasynaptic glutamate contribution) and EAAT3 (neuronal uptake). In xCT knockout mice, microdialysis shows EAAT inhibitors fail to elevate extrasynaptic glutamate unless system xc<sup>−</sup> is blocked. Researchers should combine genetic models (e.g., xCT/EAAT3 double knockouts) with in vivo microdialysis to dissect transporter contributions .

Basic: What criteria define a robust research question for studying L-glutamate’s neurochemical roles?

Answer:

A strong question must:

- Link glutamate concentrations to measurable outcomes (e.g., membrane potentials, receptor activation).

- Balance scope (e.g., "How does TXA alter EAAT3 kinetics?" vs. overly broad inquiries).

- Prioritize gaps in knowledge, such as unresolved inhibition mechanisms or pathological glutamate release .

Advanced: What experimental frameworks are recommended for resolving conflicting reports on glutamate binding protein (GBP) substrate specificity?

Answer:

Contradictory data (e.g., aspartate inhibition of transport but not binding) require:

Competitive binding assays with purified GBP to test aspartate (Ki > 200 mM) vs. glutamine (Ki = 15 mM).

Structural analysis (e.g., X-ray crystallography) to identify steric or electrostatic barriers to aspartate binding.

Mutagenesis studies targeting residues involved in glutamine recognition .

Basic: How are enzymatic recycling assays optimized for high-throughput L-glutamate quantification in food samples?

Answer:

Automated sequential injection analysis (SIA) integrates bead-based enzyme immobilization, reducing manual handling. Calibration curves (3.1–50.0 mM) with RSD < 6.6% ensure reproducibility. Cross-validation with HPLC or mass spectrometry controls for matrix effects (e.g., amino acid interference) .

Advanced: What emerging technologies are advancing the study of L-glutamate’s role in neurological disorders?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.